molecular formula C12H20S B058148 3-(2-Ethylhexyl)thiophene CAS No. 121134-38-1

3-(2-Ethylhexyl)thiophene

Cat. No. B058148
M. Wt: 196.35 g/mol
InChI Key: HWMQCIZYXLAJKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, including 3-(2-Ethylhexyl)thiophene, involves various established methods such as the Gewald and Fiesselmann methods, which have been modified and improved over time. Recent advancements have introduced novel synthetic approaches, employing diverse catalysts and sometimes elucidating reaction mechanisms. These methods aim to enhance the efficiency, versatility, and environmental friendliness of thiophene synthesis, potentially extending to natural product and drug synthesis (Xuan, 2020).

Molecular Structure Analysis

Thiophene derivatives, by virtue of their aromatic five-membered ring structure with sulfur as a heteroatom, exhibit unique electronic properties. These properties are pivotal in their application in organic materials. The molecular structure of 3-(2-Ethylhexyl)thiophene contributes to its reactivity and application potential in various fields, including electronics and photonics.

Chemical Reactions and Properties

Thiophene derivatives participate in a wide range of chemical reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling, yielding a plethora of derivatives useful in materials chemistry. Halo-substituted alkylthiophenes, for instance, demonstrate significant reactivity under various conditions, facilitating the design and preparation of complex thiophene-based molecular architectures for advanced materials applications (Gendron & Vamvounis, 2015).

Scientific Research Applications

Summary of the Application

“3-(2-Ethylhexyl)thiophene” is a 3-alkylthiophene monomer, which can be used in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) .

Methods of Application or Experimental Procedures

This compound is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .

Results or Outcomes

These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .

2. Medicinal Chemistry

Summary of the Application

Thiophene-based analogs, including “3-(2-Ethylhexyl)thiophene”, have been fascinated by a growing number of scientists as a potential class of biologically active compounds .

Methods of Application or Experimental Procedures

Thiophene derivatives are synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Results or Outcomes

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug and articaine as a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Safety And Hazards

3-(2-Ethylhexyl)thiophene is a combustible liquid . It is harmful if swallowed and causes skin irritation . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

3-(2-Ethylhexyl)thiophene has promising performance in a range of applications . Its use in the formation of conjugated highly regio-regular block polymers for applications in organic field effect transistors (OFETs), and organic photovoltaics (OPVs) suggests potential future directions in these areas .

properties

IUPAC Name

3-(2-ethylhexyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-3-5-6-11(4-2)9-12-7-8-13-10-12/h7-8,10-11H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMQCIZYXLAJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

121550-47-8
Record name Thiophene, 3-(2-ethylhexyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121550-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00560073
Record name 3-(2-Ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Ethylhexyl)thiophene

CAS RN

121134-38-1
Record name 3-(2-Ethylhexyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00560073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of magnesium turnings (3.0 g, 0.12 mol), anhydrous THF (20 mL) and a small amount of iodine in a 300 mL flask, a solution of 2-ethylhexylbromide (23.5 g, 0.12 mol) in anhydrous THF (35 mL) was added slowly at 0° C. under N2. After refluxing for 1 h, the solution was added dropwise to a mixture of 3-bromothiophene (15 g, 0.09 mol, (9-3)), Ni(dppp)Cl2 (0.51 g, 0.001 mmol) and anhydrous THF (35 mL) placed in a 500 mL flask at 0° C. After the mixture was stirred overnight at room temperature, the reaction was quenched by pouring cold HCl aq. (2 N) into the mixture. The product was extracted with CHCl3 and dried over anhydrous Mg2SO4. The crude product was further purified by column chromatography using hexane as the eluent to give (9-4) as a clear liquid (11 g, 61%). 1H NMR (CDCl3, 300 MHz, ppm): 7.20-7.22 (m, 1H), 6.88-6.90 (m, 2H), 2.56 (d, 2H, J=6.9 Hz), 1.49-1.57 (m, 1H), 1.24-1.33 (m, 8H), 0.86-0.89 (m, 6H)
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
0.51 g
Type
catalyst
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Yield
61%

Synthesis routes and methods II

Procedure details

Dry magnesium turnings (10.2 g, 0.42 mol) and 40 mL of anhydrous THF were placed in a three-necked round-bottomed flask. A crystal of iodine was added to initiate the Grignard reaction. 2-Ethylhexyl bromide (79.0 g, 0.41 mol) in 100 mL of anhydrous THF was then added dropwise to magnesium turnings. After the addition, the reaction was heated to reflux for 1 h, then cooled down to room temperature, and diluted with 100 mL of THF. In another flask were added 3-bromothiophene (50.0 g, 0.31 mol), [1,3-bis(diphenylphosphino)propane]dichloronickel (1.7 g, 0.003 mol), and 100 mL of THF and the flask was cooled in an ice-bath. The Grignard reagent was added to the above solution via a cannula. After stirring at room temperature overnight, the reaction was quenched with 2N HCl, extracted with ethyl ether. The combined organic phase was washed with brine and dried over MgSO4. The crude product was purified by column chromatography on silica gel using hexane as an eluent to give 27.5 g pure product as light yellow liquid (46% yield). 1H NMR (CDCl3) δ (ppm): 0.84-0.89 (m, 6H), 1.19-1.33 (m, 8H), 1.53-1.57 (m, 1H), 2.56 (d, J=6.8 Hz, 2H), 6.87-6.90 (m, 2H), 7.19-7.23 (m, 2H); 13C NMR (CDCl3): 10.86, 14.12, 23.05, 25.70, 28.95, 32.58, 0.34, 40.46, 120.64, 124.79, 128.80, 141.93; FD-MS: m/z 196 (M+).
Quantity
10.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
79 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Four
Quantity
1.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
368
Citations
B Burkhart, PP Khlyabich, BC Thompson - Macromolecules, 2012 - ACS Publications
Although recently considerable attention has been paid to the impact of polymer alkyl side chains on conjugated-polymer:fullerene solar cell performance, and especially the V oc and J …
Number of citations: 151 pubs.acs.org
Y Zhang, K Tajima, K Hashimoto - Macromolecules, 2009 - ACS Publications
A series of conjugated, highly regioregular poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s (P(3HT-b-3EHT)s) were synthesized by nickel-catalyzed quasi-living polymerization…
Number of citations: 139 pubs.acs.org
N Somanathan, S Radhakrishnan… - Macromolecular …, 2002 - Wiley Online Library
The regio‐regularity and properties of the poly[3‐(2‐ethylhexyl)thiophene] were studied, and compared with the poly[3′‐(2‐ethylhexyl)‐2,2′,5′,2′′‐terthiophene]. The thermal …
Number of citations: 13 onlinelibrary.wiley.com
T Kurioka, T Komamura, N Shida… - Macromolecular …, 2022 - Wiley Online Library
The optoelectronic properties of π‐conjugated polymers in the film state are known to be strongly affected by their structure. Inspired by this idea, the ordered‐structure‐induced …
Number of citations: 3 onlinelibrary.wiley.com
AE Rudenko, PP Khlyabich… - Journal of Polymer …, 2016 - Wiley Online Library
For the purpose of developing poly(3‐hexylthiophene) (P3HT) based copolymers with deep‐lying highest occupied molecular orbital (HOMO) levels for polymer solar cells with high …
Number of citations: 11 onlinelibrary.wiley.com
Y Zhang, K Tajima, K Hashimoto - Synthetic Metals, 2011 - Elsevier
The field-effect hole mobility of a series of highly regioregular all-conjugated P(3HT-b-3EHT) diblock copolymers was investigated. Although disordered segments of P3EHT were …
Number of citations: 14 www.sciencedirect.com
TB Raju, HW Cho, P Gopikrishna, Y Lee… - ACS Applied Energy …, 2021 - ACS Publications
Three nonfullerene acceptors (NFAs) with an acceptor−π–donor−π–acceptor (A−π–D−π–A) structure, ie, IDT-3EsT, IDT-3EsT-2IC2F, and IDT-4EsT-2IC2F, were designed and …
Number of citations: 4 pubs.acs.org
J Hollinger, DS Seferos - Macromolecules, 2014 - ACS Publications
We report the synthesis of three fully π-conjugated diblock copolymers containing selenophene- and thiophene-based repeating units. All of these diblock copolymers undergo phase …
Number of citations: 61 pubs.acs.org
Y Zhang, K Tajima, K Hirota… - Journal of the American …, 2008 - ACS Publications
We designed and synthesized the all-conjugated diblock copolymers poly(3-hexylthiophene-block-3-(2-ethylhexyl)thiophene)s (P(3HT-b-3EHT)s) via a modified Grignard metathesis (…
Number of citations: 268 pubs.acs.org
S Fukuta, J Seo, H Lee, H Kim, Y Kim, M Ree… - …, 2017 - ACS Publications
A series of novel π-conjugated copolymers based on 2,2′-bis(1,3,4-thiadiazole) (BTDz) have been developed. Among them, the BTDz-based donor–acceptor alternating copolymer …
Number of citations: 33 pubs.acs.org

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